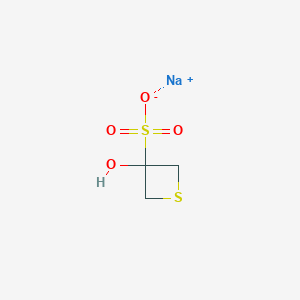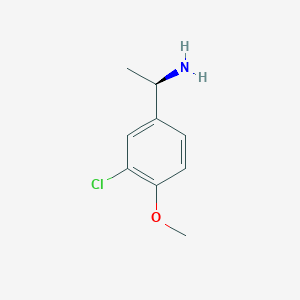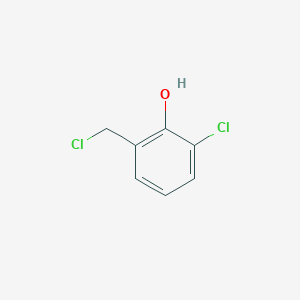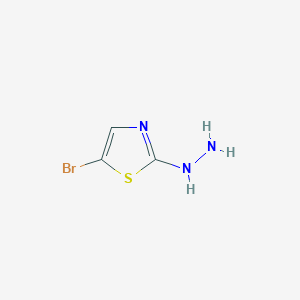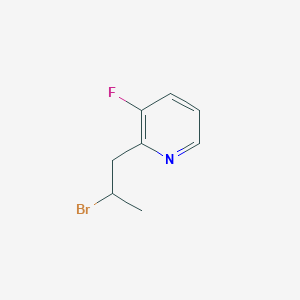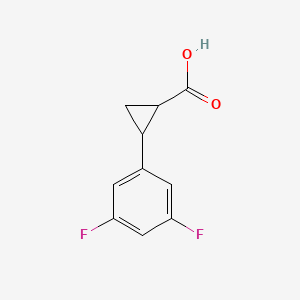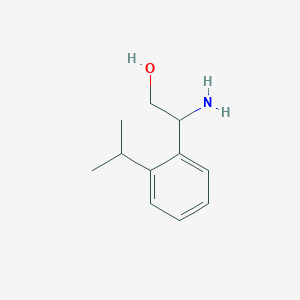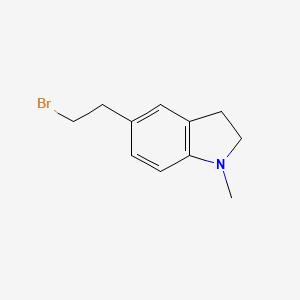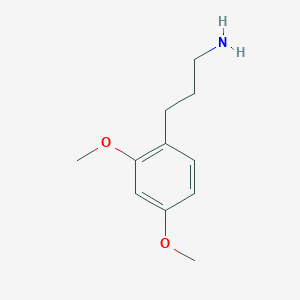
3-(2,4-Dimethoxyphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-(2,4-dimethoxyphenyl)propan-1-nitro, using reducing agents such as hydrogen in the presence of a palladium catalyst or iron in acetic acid . Another method involves the reductive amination of 3-(2,4-dimethoxyphenyl)propan-1-one with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Major Products:
Aplicaciones Científicas De Investigación
3-(2,4-Dimethoxyphenyl)propan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
3-(3,4-Dimethoxyphenyl)propan-1-amine: Similar structure but with methoxy groups at the 3 and 4 positions.
2,5-Dimethoxyamphetamine: A related compound with a different substitution pattern on the phenyl ring.
4-Bromo-2,5-dimethoxyphenethylamine: Another phenethylamine derivative with different substituents.
Uniqueness: 3-(2,4-Dimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions can affect the compound’s electronic properties and its interactions with molecular targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
3-(2,4-dimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-6,8H,3-4,7,12H2,1-2H3 |
Clave InChI |
AGBIQJYUSSEZCZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CCCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13609670.png)

